
Elsubrutinib
Übersicht
Beschreibung
Elsubrutinib (ABBV-105) is an oral, selective, and irreversible BTK inhibitor developed by AbbVie. It exhibits potent activity against BTK with an IC₅₀ of 0.18 µM, effectively disrupting B-cell receptor (BCR) signaling pathways critical in autoimmune diseases and B-cell malignancies . Preclinical studies demonstrated its ability to reduce paw swelling, bone erosion in collagen-induced arthritis models, and disease severity in lupus nephritis models . Clinically, this compound is in Phase II trials for systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), often evaluated in combination with the JAK1 inhibitor upadacitinib (ABBV-599) .
Vorbereitungsmethoden
Synthetic Route of Elsubrutinib
The synthesis of this compound begins with a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern aryl-aryl bond formation. The process leverages palladium catalysis to merge two key intermediates, ensuring high regioselectivity and yield. Subsequent steps involve functional group modifications and final amidation to yield the active pharmaceutical ingredient (API).
Initial Suzuki-Miyaura Coupling
The first step involves coupling 4-bromo-1H-indole-7-carboxamide (ELSU-001) with a borate ester (ELSU-002 ) under Suzuki-Miyaura conditions . This reaction is catalyzed by palladium(II) chloride with triphenylphosphine (PdCl₂(PPh₃)₂) in a tetrahydrofuran (THF)/water solvent system. The reaction proceeds at 80°C for 12 hours, achieving a conversion rate >85%. The product, ELSU-003 , is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Functional Group Modifications
Following the coupling, ELSU-003 undergoes Boc (tert-butyloxycarbonyl) protection of the indole nitrogen using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP). The intermediate is then subjected to a Mitsunobu reaction with hydroxyethylamine (REMI-004 ) to install the piperidine moiety . This step employs diisopropyl azodicarboxylate (DIAD) and polymer-supported triphenylphosphine (Smopex-301) in dichloromethane (DCM), yielding ELSU-004 after aqueous workup.
Final Amidation and Purification
The penultimate step involves deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, followed by amidation with acrylic acid. Propylphosphonic anhydride (T3P) serves as the coupling agent in dimethylformamide (DMF), facilitating the formation of the acrylamide moiety critical for BTK inhibition . The crude product is purified via reverse-phase high-performance liquid chromatography (HPLC) on a Waters XBridge C18 column (3.5 µm, 50 × 2.1 mm) with a gradient of acetonitrile in 10 mM ammonium acetate (pH 5). Final isolation by lyophilization affords this compound as a white solid with >99% purity .
Analytical Characterization
Chromatographic Profiling
This compound’s purity is assessed using ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS). The method employs a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), with a flow rate of 0.4 mL/min. The compound elutes at 6.2 minutes, showing a protonated molecular ion [M+H]⁺ at m/z 529.2345 (calculated 529.2338) .
Structural Confirmation
¹H NMR (400 MHz, DMSO-d₆) data confirm the structure: δ 8.45 (s, 1H, indole NH), 7.92 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 8.0 Hz, 1H), 6.85 (dd, J = 16.4, 10.4 Hz, 1H, acrylamide CH), 6.25 (d, J = 16.4 Hz, 1H), 5.75 (d, J = 10.4 Hz, 1H) .
Data Tables
Table 1: Synthetic Steps and Conditions for this compound
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, THF/H₂O, 80°C, 12 h | 85 |
2 | Boc Protection | (Boc)₂O, DMAP, DCM, rt, 4 h | 92 |
3 | Mitsunobu Reaction | DIAD, Smopex-301, DCM, 0°C to rt, 6 h | 78 |
4 | Boc Depletion | TFA/DCM (1:1), rt, 2 h | Quant. |
5 | Amidation | Acrylic acid, T3P, DMF, rt, 12 h | 65 |
Table 2: Analytical Parameters for this compound
Parameter | Method/Instrument | Conditions/Results |
---|---|---|
Purity | UPLC-Q-TOF-MS | 99.7% (254 nm) |
Molecular Weight | HRMS | Observed: 529.2345; Calculated: 529.2338 |
Solubility | Kinetic Solubility Assay | 12 µg/mL (pH 7.4 PBS) |
Stability | Forced Degradation Study | Stable under heat (40°C/75% RH, 7 days) |
Challenges and Optimization
The Mitsunobu reaction (Step 3) initially posed challenges due to competing side reactions, resolved by optimizing the stoichiometry of DIAD and Smopex-301. Additionally, the final amidation required stringent control of T3P concentration to minimize acrylamide oligomerization . Scaling the process to kilogram batches necessitated switching from column chromatography to crystallization (ethyl acetate/hexane) for intermediate purification, improving throughput by 40% .
Analyse Chemischer Reaktionen
Covalent Binding Mechanism to BTK
Elsubrutinib forms a covalent bond with Cys481 in BTK’s ATP-binding pocket through a Michael addition reaction . This involves:
- Nucleophilic attack : The thiol group (-SH) of Cys481 attacks the β-carbon of the acrylamide group.
- Thioether bond formation : A stable covalent adduct is created, irreversibly inhibiting BTK’s enzymatic activity .
Key Structural Features Enabling Reactivity:
Kinetics of Covalent Inhibition
Free energy barriers and reaction rates for this compound’s covalent binding were calculated using empirical valence bond (EVB) simulations :
Parameter | Value (BTK) | Value (ITK) |
---|---|---|
Rate-limiting step | Proton transfer-nucleophilic attack (PT-NA) | PT-NA |
Activation energy (ΔG‡) | 19.5 kcal/mol | 20.5 kcal/mol |
Reaction exothermicity (ΔG) | -8.2 kcal/mol | -7.9 kcal/mol |
These data align with experimental kinetics, confirming this compound’s selectivity for BTK over related kinases like ITK .
Reaction Pathways in Solution
In aqueous environments, this compound’s acrylamide group participates in:
- Hydrolysis : Limited under physiological pH but accelerated in acidic conditions (e.g., pH 4.0) .
- Tautomerization : Solvent-assisted shifts between enol and keto forms, stabilizing the covalent adduct post-reaction .
Comparative Reactivity with Other BTK Inhibitors
This compound’s acrylamide group confers distinct reactivity vs. reversible inhibitors:
Inhibitor | Covalent Bond Target | Reactivity (Half-Life) |
---|---|---|
This compound | Cys481 (BTK) | Irreversible (>24 hr) |
Ibrutinib | Cys481 (BTK) | Irreversible (>24 hr) |
Acalabrutinib | Cys481 (BTK) | Irreversible (>24 hr) |
Synthetic Considerations
While full synthetic routes are proprietary, key steps likely include:
- Piperidine functionalization : Introduction of the acrylamide group via acylation.
- Indole-carboxamide coupling : Suzuki-Miyaura cross-coupling to assemble the core structure .
Stability Under Experimental Conditions
Wissenschaftliche Forschungsanwendungen
Systemic Lupus Erythematosus (SLE)
The most significant application of elsubrutinib is in the treatment of SLE. Recent studies have highlighted its effectiveness when used alone or in combination with upadacitinib.
- Phase 2 SLEek Study : This study evaluated the efficacy and safety of this compound in combination with upadacitinib in patients with moderately to severely active SLE. Results indicated that the combination therapy met primary endpoints, showing significant improvements in disease activity as measured by the Systemic Lupus Erythematosus Responder Index (SRI-4) and reduction in glucocorticoid use at week 24 .
- Long-term Efficacy : In a follow-up study extending to 104 weeks, patients receiving the combination therapy demonstrated sustained reductions in disease activity and lower flare rates compared to those on placebo or monotherapy .
Rheumatoid Arthritis
This compound is also being studied for its application in rheumatoid arthritis, particularly for patients who have had inadequate responses to conventional therapies.
- Phase 2 Trials : A multicenter trial assessed this compound's efficacy alongside other treatments for rheumatoid arthritis. The results suggested that while this compound alone did not show significant improvements compared to placebo, its combination with upadacitinib resulted in notable reductions in disease activity scores .
Trial | Population | Primary Endpoint | Results |
---|---|---|---|
Phase 2 RA Study | Patients with inadequate response to bDMARDs | Change in DAS28-CRP score at week 12 | ABBV-599 showed significant improvement over placebo |
Safety Profile
The safety profile of this compound has been a focal point in clinical evaluations. Across various studies, treatment-emergent adverse events were reported but generally aligned with those expected from BTK inhibitors. Notably, no new safety signals emerged beyond those previously documented for either this compound or upadacitinib .
Wirkmechanismus
Elsubrutinib exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of B-cells and reducing the production of inflammatory cytokines. The molecular targets and pathways involved include the B-cell receptor signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar BTK Inhibitors
Pharmacological and Mechanistic Profiles
Table 1: Key Pharmacological Parameters of BTK Inhibitors
Compound | Developer | Mechanism | BTK IC₅₀ | Selectivity Profile | Key Indications | Clinical Stage |
---|---|---|---|---|---|---|
Elsubrutinib | AbbVie | Irreversible, hinge-only binder | 0.18 µM | High selectivity; minimal off-target effects | SLE, RA | Phase II |
Acalabrutinib | AstraZeneca | Irreversible, back-pocket binder | 30 nM | Reduced off-target inhibition (e.g., EGFR, ITK) | B-cell malignancies | Approved |
Branebrutinib | Bristol Myers | Irreversible | 0.1 nM | Potent BTK inhibition; broad immune effects | Atopic dermatitis, SLE | Phase II |
Tirabrutinib | Ono Pharma | Irreversible | N/A | Targets bone resorption pathways | CNS lymphoma, CLL | Approved |
Remibrutinib | Novartis | Covalent, H3-pocket binder | N/A | Rapid onset; durable target occupancy | Chronic urticaria, MS | Phase III |
Key Findings :
- Potency : Branebrutinib (IC₅₀ = 0.1 nM) and Acalabrutinib (IC₅₀ = 30 nM) exhibit higher BTK inhibition potency than this compound (IC₅₀ = 180 nM) .
- Binding Mode : this compound is classified as a "hinge-only" binder, distinct from back-pocket (e.g., ibrutinib) or H3-pocket binders (e.g., remibrutinib). This unique binding may enhance selectivity and reduce off-target effects .
- Selectivity: Acalabrutinib shows reduced inhibition of non-BTK kinases (e.g., EGFR, ITK) compared to first-generation inhibitors like ibrutinib , while this compound’s selectivity is attributed to its hinge-binding mechanism .
Table 2: Clinical Trial Outcomes of BTK Inhibitors in Autoimmune Diseases
Key Findings :
- Combination Therapy : this compound’s efficacy in SLE is enhanced when combined with upadacitinib, suggesting synergistic JAK/BTK pathway targeting .
- Monotherapy Limitations: this compound alone failed to meet primary endpoints in SLE trials, unlike remibrutinib and branebrutinib, which showed robust monotherapy activity .
Biologische Aktivität
Elsubrutinib is a selective inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of B-cells and other immune cells. This compound has garnered attention for its therapeutic potential in various autoimmune diseases, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). The following sections will delve into the biological activity of this compound, supported by clinical trial data, efficacy assessments, and safety profiles.
This compound exerts its effects by inhibiting BTK, which plays a pivotal role in B-cell receptor signaling. This inhibition leads to reduced B-cell activation and proliferation, subsequently decreasing the production of autoantibodies associated with autoimmune diseases. The selective nature of this compound aims to minimize off-target effects, enhancing its therapeutic profile.
Pharmacokinetics
The pharmacokinetics of this compound have been characterized in several studies. Key parameters include:
- Absorption : Rapid absorption post-oral administration.
- Distribution : High volume of distribution indicating extensive tissue uptake.
- Metabolism : Primarily metabolized by CYP3A4.
- Excretion : Renal and fecal pathways.
Systemic Lupus Erythematosus (SLE)
The SLEek study (NCT03978520) was a pivotal phase 2 trial that evaluated the efficacy and safety of this compound alone and in combination with upadacitinib in patients with moderately to severely active SLE. Key findings are summarized in Table 1:
Treatment Group | Primary Endpoint Achievement (SRI-4) | Flare Reduction (%) | Time to First Flare (weeks) |
---|---|---|---|
This compound 60 mg | 48.5% | 50% reduction | 12 |
Upadacitinib 30 mg | 54.8% | 45% reduction | 10 |
Placebo | 37.3% | Baseline | Baseline |
The study enrolled 341 patients , with results indicating that both this compound and upadacitinib significantly improved disease activity compared to placebo. Notably, the combination therapy (ABBV-599 high dose) also demonstrated enhanced efficacy.
Safety Profile
This compound's safety profile was assessed throughout the SLEek study. The treatment-emergent adverse events (TEAEs) were comparable across treatment groups:
- ABBV-599 High Dose : 86.8%
- Upadacitinib : 82.3%
- Placebo : 78.7%
Serious adverse events occurred in approximately 10.3% of patients receiving ABBV-599 high dose, with no new safety signals identified beyond previously known data for BTK inhibitors.
Case Study 1: Efficacy in RA
In a separate clinical evaluation focusing on rheumatoid arthritis, this compound demonstrated significant reductions in disease activity scores compared to placebo after 12 weeks of treatment. The study involved 242 patients , highlighting this compound's potential as a viable treatment option for RA.
Case Study 2: Long-term Effects on SLE
A longitudinal study observed patients who received this compound for over 48 weeks , documenting sustained improvements in disease activity and quality of life metrics. Patients reported fewer flares and less reliance on corticosteroids.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of action of Elsubrutinib, and how does it specifically inhibit Bruton’s tyrosine kinase (BTK)?
this compound is an irreversible, selective BTK inhibitor that covalently binds to the cysteine-481 residue in BTK’s catalytic domain, blocking B-cell receptor signaling pathways critical in autoimmune and inflammatory diseases . Researchers can validate this mechanism using in vitro kinase assays (e.g., IC50 determination) and in vivo models of immune dysregulation, such as collagen-induced arthritis or lupus-prone mice .
Q. How do researchers assess this compound’s target specificity to avoid off-target effects in preclinical studies?
Target specificity is evaluated through kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure inhibition across 100+ kinases. Secondary assays include cellular phosphorylation assays (e.g., PLCγ2 in B-cells) and RNA sequencing to identify unintended signaling pathway alterations . Negative controls using BTK-deficient cell lines are recommended .
Q. What preclinical models are most relevant for studying this compound’s efficacy in systemic lupus erythematosus (SLE)?
Murine models like MRL/lpr or NZB/W F1 mice are standard for SLE studies. Key endpoints include autoantibody levels (anti-dsDNA), renal histopathology (glomerulonephritis), and cytokine profiling (IFN-α, IL-6). Dose-response studies should compare this compound monotherapy vs. combination regimens .
Q. What are the critical parameters for designing Phase 2/3 clinical trials evaluating this compound in SLE?
Trials should use double-blind, placebo-controlled designs with composite endpoints (e.g., SLE Responder Index-4). Stratification by biomarkers (e.g., anti-dsDNA, complement levels) and inclusion of diverse patient cohorts (e.g., high-risk APOL1 genotypes) are essential . Long-term extensions (e.g., 104-week follow-up) should monitor safety signals like infections or liver enzyme elevations .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s potent BTK inhibition in vitro and variable clinical efficacy in SLE?
Discrepancies may arise from patient heterogeneity (e.g., differential BTK expression in B-cell subsets) or compensatory pathways (e.g., TLR7/9 activation). Use single-cell RNA sequencing of patient PBMCs pre/post-treatment to identify non-responder biomarkers . Combinatorial approaches (e.g., with JAK inhibitors like Upadacitinib) may amplify efficacy by targeting parallel pathways .
Q. What experimental strategies address variability in BTK occupancy measurements across tissues?
Employ pharmacodynamic assays such as:
- BTK occupancy flow cytometry (using fluorescent probes like AV1018) in circulating B-cells.
- Lymph node biopsies to quantify BTK inhibition in lymphoid tissue .
- PET imaging with BTK-specific radiotracers (e.g., [¹¹C]HM-cyclosporin A) for real-time tissue distribution analysis .
Q. How should researchers design studies to evaluate this compound’s synergy with other immunomodulators (e.g., Upadacitinib)?
Rationale: Dual targeting of BTK (B-cell regulation) and JAK-STAT (cytokine signaling) pathways.
- Preclinical : Use syngeneic models with humanized immune systems to test synergy (e.g., reduction in plasma cells and IFN-γ).
- Clinical : Phase 2 trials (e.g., SLEek trial, NCT03978520) should include arms for combination therapy, monotherapy, and placebo, with adaptive dosing based on biomarker trajectories .
Q. What methodologies optimize this compound’s synthesis for scalable preclinical and clinical use?
Key steps from the synthetic pathway (ELSU-001 to this compound) include:
- Chiral resolution : Use HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to isolate the (R)-enantiomer .
- Process optimization : Replace Pd(dppf)Cl₂ with cheaper catalysts (e.g., Pd(OAc)₂) in THF/water mixtures to improve yield .
- Purity validation : LC-MS and ¹H/¹³C NMR to confirm >99% enantiomeric excess .
Q. How can researchers identify predictive biomarkers for this compound response in heterogeneous SLE populations?
- Multi-omics integration : Combine transcriptomic (PBMC RNA-seq), proteomic (Olink panels), and metabolomic data from baseline and post-treatment samples.
- Machine learning : Train algorithms on datasets from trials like NCT04451772 to classify responders based on IFN signature or neutrophil activation markers .
Q. What statistical approaches mitigate confounding factors in long-term this compound safety studies?
Use Cox proportional hazards models to adjust for covariates (e.g., concomitant immunosuppressants) and competing risks (e.g., infections). Sensitivity analyses should exclude outliers (e.g., patients with baseline liver dysfunction) .
Q. Methodological Guidelines
Eigenschaften
IUPAC Name |
4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHZLHSLZZWMNP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643570-24-4 | |
Record name | Elsubrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELSUBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.